2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride . The nomenclature follows these conventions:
- Benzopyran core : The parent structure is a fused bicyclic system comprising a benzene ring (positions 1–6) and a pyran ring (positions 1, 2, 7–10).
- Substituents : A methyl group at position 2 and an amine group at position 4.
- Stereochemistry : The (2R,4S) configuration specifies the spatial arrangement of the methyl and amine groups.
- Salt form : The hydrochloride designation indicates the amine is protonated and paired with a chloride counterion.
Synonyms include 2-methylchroman-4-amine hydrochloride and (2R,4S)-2-methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride. The molecular formula is C₁₀H₁₄ClNO , with a molecular weight of 199.68 g/mol (calculated from PubChem data).
Molecular Architecture: Benzopyran Core Modifications
The compound’s structure derives from the 3,4-dihydro-2H-1-benzopyran scaffold, a partially saturated benzopyran variant. Key modifications include:
- Methyl substitution : A methyl group at C2 introduces steric effects and influences ring conformation.
- Amine functionalization : The primary amine at C4 enhances polarity and enables salt formation.
- Hydrochloride salt : Protonation of the amine forms an ionic bond with chloride, improving solubility.
The planar benzopyran core (bond lengths: C–C ≈ 1.40 Å, C–O ≈ 1.36 Å) adopts a half-chair conformation in the dihydro-pyran ring, with the methyl and amine groups in axial positions.
Stereochemical Considerations: (2R,4S) vs (2R,4R) Configurational Isomerism
The compound exhibits two stereocenters at C2 and C4, yielding four possible stereoisomers. The (2R,4S) and (2R,4R) diastereomers are most relevant:
The (2R,4S) configuration is biologically active due to optimal spatial alignment with enzyme binding pockets.
Crystallographic Data and Solid-State Arrangement
X-ray diffraction data for the hydrochloride salt reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
- a = 8.42 Å
- b = 12.15 Å
- c = 10.78 Å
- β = 102.5°
- Z = 4
The amine group participates in N–H···Cl hydrogen bonds (2.05–2.15 Å), while π-π stacking (3.8 Å) stabilizes the benzopyran cores.
Comparative Analysis of Free Base vs Hydrochloride Salt Forms
Protonation of the amine in the hydrochloride form enhances water solubility and shelf-life, making it preferable for pharmaceutical formulations.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H |
InChI Key |
NUXKGXORZZZDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reaction with Ammonia: The ketone group in 2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is reacted with ammonia or an amine to form the corresponding amine.
Hydrochloride Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Scientific Research Applications
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets in the body:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Type
Substituents on the benzopyran ring significantly alter molecular interactions, solubility, and reactivity. Key analogs include:
Key Observations :
Physicochemical Properties
Biological Activity
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, commonly referred to as HU-210, is a synthetic compound belonging to the benzopyran family. Its unique structure features a benzopyran core combined with an amine functional group, which contributes to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C10H14ClNO, and it has a molecular weight of 199.68 g/mol .
The biological activity of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. The compound has been shown to act as a full agonist at the 5-HT1A serotonin receptor, which plays a crucial role in mood regulation and anxiety . This interaction suggests potential applications in treating anxiety disorders.
Therapeutic Applications
Research indicates that this compound may have several therapeutic benefits:
- Anxiolytic Effects : Studies have demonstrated that derivatives of 2-methyl-3,4-dihydro-2H-1-benzopyran exhibit significant anxiolytic activity in vivo. Specifically, the compound (+)-9g has shown promising results in behavioral models .
- Anticancer Properties : The compound's structural features allow it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest potential anticancer activity, although further research is needed to elucidate the specific mechanisms involved .
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound have indicated that it may help mitigate neurodegeneration through its action on specific neurotransmitter systems .
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potential of 2-methyl-3,4-dihydro-2H-1-benzopyran derivatives:
Synthesis Pathway
The synthesis of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves several steps, including:
- Formation of the Benzopyran Core : This is achieved through cyclization reactions involving appropriate precursors.
- Amine Functionalization : Introduction of the amine group can be performed using standard amination techniques.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
